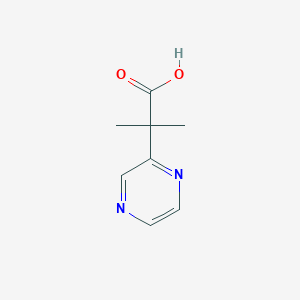

2-Methyl-2-(pyrazin-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-(pyrazin-2-yl)propanoic acid, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazine derivative that has been shown to possess anti-inflammatory and antioxidant properties.

Applications De Recherche Scientifique

Corrosion Inhibition

2-Methyl-2-(pyrazin-2-yl)propanoic acid derivatives have been explored for their effectiveness in inhibiting corrosion. For instance, bipyrazolic derivatives, including certain structurally related compounds, have shown over 95% protection in preventing the corrosion of C38 steel in hydrochloric acid solutions. This is attributed to cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical data supports the correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).

Photophysical Properties in Ruthenium Complexes

Compounds containing 3-(pyrazin-2-yl)-1,2,4-triazole, a related structure, have been synthesized and characterized for their role in altering the photophysical properties of ruthenium complexes. These studies have demonstrated that the pH level can significantly influence the absorption, emission, and resonance Raman spectroscopies of these complexes, revealing insights into the ground and excited states of the compounds (Nieuwenhuis et al., 1991).

Synthesis of Pyrazine Derivatives

Efforts have been made to synthesize 6-methylpyrazine-2-yl-amines, which are structurally similar to 2-Methyl-2-(pyrazin-2-yl)propanoic acid. These processes involve two stages, starting with commercially available materials and leading to the intended pyrazines. Such syntheses offer simple and efficient access to these pyrazines, highlighting their potential in various applications (Colbon et al., 2008).

Supramolecular Interactions in Biologically Relevant Compounds

Related compounds, such as 2-Pyrazineformamide thiosemicarbazones, have been investigated for their supramolecular interactions. These studies focus on crystal structures and reveal extended 3D supramolecular networks through hydrogen bonding and weak molecular interactions. This research is crucial for understanding the architectural assembly of these compounds and their potential biological relevance (Castiñeiras et al., 2014).

Hydrogen Bonding Studies in Related Compounds

The hydrogen bonding in compounds such as 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid has been studied. These studies provide insights into the molecular interactions of closely related structures, which can be crucial for understanding the behavior of 2-Methyl-2-(pyrazin-2-yl)propanoic acid in various environments (Dobbin et al., 1993).

Cytotoxic Activity in Analogs

Amides of substituted 3-(pteridin-6-yl)propanoic acids, bearing structural similarities to 2-Methyl-2-(pyrazin-2-yl)propanoic acid, have been synthesized and their spectral characteristics and cytotoxic activity evaluated. These studies are significant in exploring the potential therapeutic applications of these compounds (Kazunin et al., 2019).

Propriétés

IUPAC Name |

2-methyl-2-pyrazin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-5-9-3-4-10-6/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVKNEOJHGEWGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(pyrazin-2-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)